molecular formula C22H36N8O9 B12990477 2,2',2''-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

2,2',2''-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Cat. No.: B12990477
M. Wt: 556.6 g/mol
InChI Key: DXENFJBQBDKLKJ-UHFFFAOYSA-N
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Description

2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound that features a tetraazacyclododecane core with three acetic acid groups and a 2-Methyl-5-nitro-1H-imidazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Complexation: The tetraazacyclododecane core can form complexes with metal ions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are typical.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used.

    Complexation: Metal complexes with varying stoichiometries.

Scientific Research Applications

2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. The tetraazacyclododecane core provides a strong binding site for metal ions, while the acetic acid groups enhance solubility and reactivity. The nitroimidazole moiety can undergo reduction to form reactive intermediates that interact with biological targets, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to its combination of a tetraazacyclododecane core, acetic acid groups, and a nitroimidazole moiety

Properties

Molecular Formula

C22H36N8O9

Molecular Weight

556.6 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C22H36N8O9/c1-17-24-12-19(30(38)39)29(17)3-2-23-18(31)13-25-4-6-26(14-20(32)33)8-10-28(16-22(36)37)11-9-27(7-5-25)15-21(34)35/h12H,2-11,13-16H2,1H3,(H,23,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

DXENFJBQBDKLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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